REACTION_CXSMILES
|
Cl[CH:2]([CH:5]1[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[O:6]1)[CH2:3][OH:4].[OH-].[K+]>CCOCC>[CH3:10][C:7]1([CH3:11])[O:6][CH:5]([CH:2]2[O:4][CH2:3]2)[CH2:9][O:8]1 |f:1.2|
|
Name
|
2-chloro-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
ClC(CO)C1OC(OC1)(C)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained between 5° and 15° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
FILTRATION
|
Details
|
it is vacuum-filtered over kieselguhr
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
The combined ether extracts are concentrated over a 60 cm Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The residue (260 g) is distilled under vacuum, during which step 180 g of a colorless liquid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C1CO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |